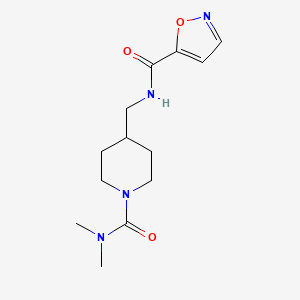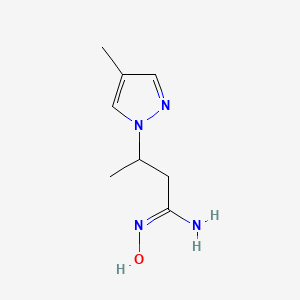
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Receptor Affinity
One area of research involves the study of molecular interactions of related compounds with receptors, such as the CB1 cannabinoid receptor. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been analyzed for its potent and selective antagonism at the CB1 receptor, highlighting the importance of specific molecular configurations for receptor affinity. This research provides insights into how modifications to the piperidine and isoxazole components might affect binding and activity at cannabinoid receptors and potentially other targets (J. Shim et al., 2002).
Chemical Synthesis and Insecticidal Activity
Another study focused on the synthesis and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. This research is critical for understanding the potential insecticidal activity of compounds structurally related to N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide. By exploring the chemical functionalities and their biological effects, the study contributes to the development of new insecticides (G. Yu et al., 2009).
Hydrogen Bonding and Crystal Structures
The study of hydrogen bonding in proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids provides a foundational understanding of how this compound might form hydrogen-bonded structures. These insights are valuable for drug design, particularly in optimizing drug-receptor interactions and enhancing the stability and bioavailability of pharmaceutical compounds (Graham Smith et al., 2010).
Biological Evaluation for Antitumor Activity
Further, the synthesis and biological evaluation of new pyridines, isoxazoles, and isoxazolopyridazines bearing the 1,2,3-triazole moiety have shown promising results against hepatic cancer and antimicrobial agents. These studies underscore the therapeutic potential of compounds related to this compound in oncology and infection control (Anhar Hassan et al., 2019).
Synthesis of Novel Isoxazolines and Isoxazoles
Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reveals advanced methods for constructing complex molecules with potential pharmacological applications. This exploration helps in understanding the synthetic pathways that could be applied to this compound for generating novel derivatives with enhanced biological activities (A. Rahmouni et al., 2014).
Mechanism of Action
Target of action
Piperidine and oxazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of these compounds can vary widely, but generally involves binding to their target and modulating its activity . The exact mechanism would depend on the specific target and the structure of the compound.
Biochemical pathways
Piperidine and oxazole derivatives can affect a variety of biochemical pathways depending on their specific targets . For example, some piperidine derivatives have been found to have anticancer, antiviral, and antimicrobial activities .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific structures. Generally, heterocyclic compounds like piperidine and oxazole derivatives are well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action . For example, some piperidine derivatives have been found to have anticancer, antiviral, and antimicrobial activities .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16(2)13(19)17-7-4-10(5-8-17)9-14-12(18)11-3-6-15-20-11/h3,6,10H,4-5,7-9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMCWFVTBKKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)
![1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2491984.png)
![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)
![5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)
![3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2491992.png)
![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)


![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B2491996.png)
![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)

![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2492006.png)
